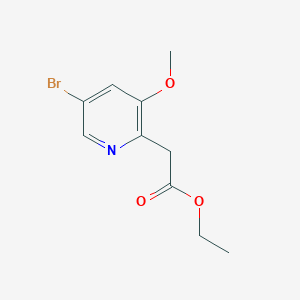
ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 3-position The ethyl acetate moiety is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-(5-azido-3-methoxypyridin-2-yl)acetate or 2-(5-mercapto-3-methoxypyridin-2-yl)acetate.
Oxidation: Products include 2-(5-bromo-3-hydroxypyridin-2-yl)acetate or 2-(5-bromo-3-formylpyridin-2-yl)acetate.
Reduction: Products include 2-(5-bromo-3-methoxypyridin-2-yl)ethanol.
Scientific Research Applications
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy substituents on the pyridine ring can interact with active sites of enzymes or binding pockets of receptors, influencing their activity. The ester moiety can also undergo hydrolysis to release the active pyridine derivative, which then exerts its biological effects.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-chloro-3-methoxypyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capacity.
Ethyl 2-(5-bromo-3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of a methoxy group, influencing its hydrophobicity and steric properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)5-8-9(14-2)4-7(11)6-12-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
DMDRKSPYAZYJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















